N-tert-butyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-tert-butyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thienopyrimidine-based compound characterized by a bicyclic heteroaromatic core (thieno[3,2-d]pyrimidine) fused with a pyrimidine-2,4-dione ring. Key structural features include:
- A tert-butyl group on the acetamide side chain at position 1, which may enhance metabolic stability and steric bulk.
- A 2,4-dioxo motif in the dihydrothienopyrimidine system, enabling hydrogen-bonding interactions.
This compound belongs to a class of molecules often investigated for kinase inhibition, protease modulation, or anticancer activity due to their structural resemblance to ATP-competitive inhibitors .
Properties
Molecular Formula |
C19H20FN3O3S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-tert-butyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C19H20FN3O3S/c1-19(2,3)21-15(24)11-22-14-8-9-27-16(14)17(25)23(18(22)26)10-12-4-6-13(20)7-5-12/h4-9H,10-11H2,1-3H3,(H,21,24) |
InChI Key |
JBUFSZGFYXPNSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)SC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the fluorobenzyl group and the tert-butylacetamide moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-tert-butyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving dysregulated enzyme activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Acetamide Side Chain Modifications
- Target Compound : The tert-butyl group introduces significant steric bulk, likely reducing rotational freedom and improving binding pocket occupancy in hydrophobic regions .
- tert-Butyl Ester Derivatives : These compounds utilize tert-butyl as a protecting group for carboxylic acids, which is cleaved in vivo to release active metabolites.
Fluorinated Aromatic Substituents
- 4-Fluorobenzyl (Target) : Fluorine’s electronegativity enhances π-π stacking and hydrophobic interactions, commonly observed in kinase inhibitors .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-tert-butyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available literature, including data tables and case studies.
Chemical Structure and Properties
The compound's structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the 4-fluorobenzyl group may enhance its interaction with biological targets.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, a study published in 2019 identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the efficacy of thieno-pyrimidine derivatives in inhibiting cancer cell proliferation .
Table 1: Summary of Anticancer Studies
| Study Reference | Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|---|
| Similar Derivative | MCF-7 (breast cancer) | 10.5 | Apoptosis induction | |
| Thieno Derivative | A549 (lung cancer) | 15.7 | Cell cycle arrest |
Antimicrobial Activity
Research has also indicated that thieno-pyrimidine derivatives exhibit antimicrobial properties. The structural motifs present in this compound may contribute to this activity.
Case Study: Antimicrobial Efficacy
In a study assessing various thieno-pyrimidine derivatives against bacterial strains, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those required for many standard antibiotics.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cellular proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Disruption of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
